2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate
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Overview
Description
“2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate” is an organic compound with the molecular formula C17H28N2O3 . It is also known by other names such as Oxybuprocaine and Benoxinate . This compound has found applications in the field of local anesthesia .
Molecular Structure Analysis
The molecular structure of “2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate” consists of 17 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14 (8-9-15 (16)18)17 (20)22-12-10-19 (5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate” is 308.4158 g/mol . Further physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.properties
IUPAC Name |
2-(dimethylamino)ethyl 4-amino-3-butoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-9-19-14-11-12(6-7-13(14)16)15(18)20-10-8-17(2)3/h6-7,11H,4-5,8-10,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFMIJWKLHTKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143526 |
Source
|
Record name | Benzoic acid, 4-amino-3-butoxy-, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate | |
CAS RN |
100811-75-4 |
Source
|
Record name | Benzoic acid, 4-amino-3-butoxy-, 2-(dimethylamino)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100811754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-amino-3-butoxy-, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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